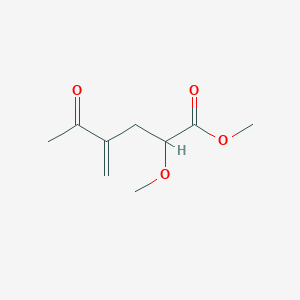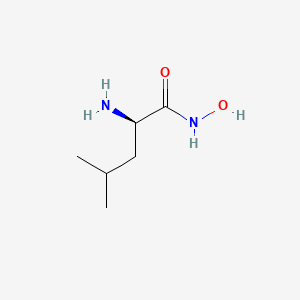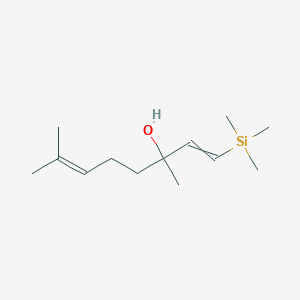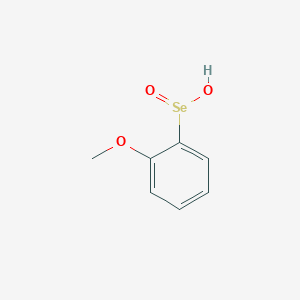![molecular formula C30H23N3O4S B14399257 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine CAS No. 88341-63-3](/img/structure/B14399257.png)
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its complex structure, which includes ethyl and nitrophenyl groups attached to a phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation, often using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through a Heck reaction, where 4-nitrophenyl ethylene is coupled with the phenothiazine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the phenothiazine core can intercalate with DNA, affecting cellular processes. The compound may also inhibit certain enzymes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative used as an antihistamine.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
88341-63-3 |
|---|---|
Molekularformel |
C30H23N3O4S |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
10-ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]phenothiazine |
InChI |
InChI=1S/C30H23N3O4S/c1-2-31-27-17-11-23(5-3-21-7-13-25(14-8-21)32(34)35)19-29(27)38-30-20-24(12-18-28(30)31)6-4-22-9-15-26(16-10-22)33(36)37/h3-20H,2H2,1H3 |
InChI-Schlüssel |
CRUFZUWQBLZNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])SC4=C1C=CC(=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)


![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)



![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)

